Methyl 4-((4-bromophenyl)ethynyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[2-(4-bromophenyl)ethynyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO2/c1-19-16(18)14-8-4-12(5-9-14)2-3-13-6-10-15(17)11-7-13/h4-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPUKHCQQKMRTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Free Palladium-Catalyzed Conditions
Copper-free Sonogashira protocols have gained prominence for minimizing side reactions and simplifying purification. A homogeneous precatalyst, [DTBNpP]Pd(crotyl)Cl (P2 ), paired with tetramethylpiperidine (TMP) in dimethyl sulfoxide (DMSO), achieves couplings at room temperature with yields exceeding 90%. For example, coupling methyl 4-bromobenzoate with 4-bromophenylacetylene under these conditions proceeds efficiently in 45 minutes, eliminating the need for inert atmospheres. The base TMP ensures deprotonation of the terminal alkyne, while DMSO stabilizes the palladium intermediate, enhancing catalytic turnover.
Traditional Pd/Cu Catalyzed Coupling
Classical Sonogashira conditions employing Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with copper(I) iodide remain viable but require elevated temperatures (60–100°C) and longer reaction times (8–24 hours). While these methods are reliable for electron-deficient substrates, they struggle with sterically hindered aryl bromides like methyl 4-bromobenzoate, often necessitating stoichiometric copper to prevent alkyne homocoupling. A comparative study showed that copper-free systems outperform traditional methods in both yield (91% vs. 62%) and reaction time (45 minutes vs. 24 hours) for analogous substrates.
Synthesis of Key Starting Materials
Methyl 4-Bromobenzoate via Acid-Catalyzed Esterification
Methyl 4-bromobenzoate, a critical precursor, is synthesized through esterification of 4-bromobenzoic acid with methanol. A high-yield (99%) protocol involves refluxing 4-bromobenzoic acid (10 mmol) with methanol (100 mmol) and 1,3-dichloro-5,5-dimethylhydantoin (1.5 mmol) at 60°C for 7 hours. The product is isolated via extraction with ethyl acetate, washed with sodium carbonate, and purified by rotary evaporation. This method avoids hazardous acid catalysts, making it scalable for industrial applications.
Preparation of 4-Bromophenylacetylene
4-Bromophenylacetylene is typically synthesized via dehydrohalogenation of 1,2-dibromo-4-bromobenzene using a strong base like potassium hydroxide in ethanol. While detailed protocols are absent in the provided sources, analogous alkyne syntheses emphasize the importance of anhydrous conditions and controlled temperature to prevent polymerization.
Optimization of Reaction Parameters and Yield Enhancement
Critical parameters influencing Sonogashira coupling include catalyst loading, solvent polarity, and base strength. Optimal conditions for this compound synthesis involve:
Lowering the catalyst loading to 1 mol% reduces yield to 78%, while exceeding 2 mol% offers no incremental benefit. Solvent screening reveals DMSO outperforms THF or toluene due to its ability to solubilize both aromatic and alkyne substrates.
Comparative Analysis of Catalytic Systems
The table below contrasts Sonogashira conditions for this compound synthesis:
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| [DTBNpP]Pd(crotyl)Cl (P2 ) | TMP | DMSO | 25 | 0.75 | 91 | |
| Pd(PPh₃)₄/CuI | Et₃N | THF | 80 | 24 | 62 | |
| PdCl₂(PPh₃)₂/CuI | DABCO | Toluene | 100 | 8 | 55 |
Copper-free systems achieve superior yields under milder conditions, underscoring their suitability for sensitive substrates.
Applications and Subsequent Functionalization
This compound serves as a versatile intermediate. Its ethynyl group enables further functionalization via:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-bromophenyl)ethynyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction Reactions: The ethynyl group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (NaOH, K2CO3).
Oxidation Reactions: Oxidizing agents (KMnO4, OsO4), solvents (acetone, water).
Reduction Reactions: Reducing agents (H2, Pd/C), solvents (ethanol, methanol).
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Oxidation Reactions: Carbonyl compounds.
Reduction Reactions: Alkenes or alkanes.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrO
- Molecular Weight : 315.16 g/mol
- Physical Appearance : Typically appears as a crystalline solid.
The compound features a bromophenyl group attached to an ethynyl group, which contributes to its reactivity and interaction with biological targets.
Medicinal Chemistry Applications
Methyl 4-((4-bromophenyl)ethynyl)benzoate is primarily studied for its potential as a pharmaceutical intermediate. Its derivatives have been linked to various therapeutic effects, particularly in the development of:
- Anticancer Agents : The compound has been investigated for its role in synthesizing compounds with anti-neoplastic properties. For instance, it serves as a precursor in the synthesis of imatinib, a well-known drug used in treating certain types of cancer .
- Antiviral Compounds : Research indicates that derivatives of this compound may exhibit activity against HIV, making it a candidate for further development in antiviral therapies .
Organic Synthesis
The compound is utilized as an important building block in organic synthesis due to its reactivity:
- Cross-Coupling Reactions : this compound can participate in cross-coupling reactions, enabling the formation of complex organic molecules. This capability is leveraged in the synthesis of various functionalized aromatic compounds .
- Catalysis : It can act as a catalyst or catalyst precursor in rearrangement reactions, facilitating the synthesis of aldose reductase inhibitors, which are relevant in diabetes research .
Material Science Applications
The unique properties of this compound also extend to materials science:
- Liquid Crystals : Research has explored its potential as a component in liquid crystal formulations. These materials are essential for display technologies and other optical applications due to their ability to manipulate light .
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as increased thermal stability or improved electrical conductivity .
Case Study 1: Anticancer Activity
A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines. The structure-activity relationship analysis revealed that modifications on the bromophenyl group could enhance activity against specific tumor types .
Case Study 2: Antiviral Properties
In another investigation, researchers synthesized several derivatives using this compound as a starting material and tested their efficacy against HIV. The results indicated that certain modifications led to enhanced antiviral activity, suggesting a pathway for developing new HIV treatments .
Data Tables
Mechanism of Action
The mechanism of action of Methyl 4-((4-bromophenyl)ethynyl)benzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. In medicinal chemistry, its mechanism of action involves interactions with biological targets, such as enzymes or receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Effects on the Aromatic Ring
Methyl 4-((4-Methoxyphenyl)ethynyl)benzoate
- Structure : Replaces the bromine atom with a methoxy (-OCH₃) group.
- Electronic Effects : The methoxy group is electron-donating, increasing electron density on the aromatic ring and altering the compound’s optical properties.
- Synthesis: Similar Sonogashira coupling methods are employed, but yields may vary due to differences in substituent reactivity .
- Applications : Enhanced electron density may improve charge-transfer properties in photonic applications compared to the brominated analog.
Methyl 4-((4-Aminophenyl)ethynyl)benzoate (MAPEB)
- Structure: Features an amino (-NH₂) group instead of bromine.
- Electronic Effects: The amino group is strongly electron-donating, creating a pronounced donor-π-acceptor (D-π-A) system. This results in a higher hyperpolarizability (βHRS = ~45 × 10⁻³⁰ cm⁴·statvolt⁻¹) compared to brominated derivatives .
- Optical Properties: MAPEB exhibits superior nonlinear optical (NLO) responses, making it suitable for optical limiting devices under continuous-wave laser excitation .
Methyl 4-((N-Phenylmethylsulfonamido)ethynyl)benzoate
- Structure : Incorporates a sulfonamide-functionalized ethynyl group.
Variations in the Linkage Group
Methyl 4-((4-Bromophenyl)(hydroxy)methyl)benzoate
- Structure : Replaces the ethynyl group with a hydroxymethyl (-CH(OH)-) bridge.
- Impact on Rigidity : Loss of conjugation due to the saturated linkage reduces electronic delocalization.
- Physical Properties : Higher melting point (50–53°C) compared to ethynyl-linked analogs, attributed to hydrogen bonding from the hydroxyl group .
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile
- Structure : Features an oxazole ring and nitrile group instead of the benzoate ester.
- Optical Properties : Exhibits a βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, lower than MAPEB but higher than dibenzylideneacetone derivatives, highlighting the role of extended π-systems in NLO performance .
Methyl 4-(4-(2-(4-Bromophenyl) Quinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C2)
- Structure: Part of a quinoline-piperazine scaffold with a 4-bromophenyl group.
- Biological Activity : Tested for antiproliferative effects, where the bromine atom may enhance lipophilicity and target binding. However, direct data on Methyl 4-((4-bromophenyl)ethynyl)benzoate’s activity are unavailable .
Physical and Electronic Properties
Biological Activity
Methyl 4-((4-bromophenyl)ethynyl)benzoate is a compound of interest in medicinal chemistry and organic synthesis due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromophenyl group and an ethynyl group attached to a benzoate moiety. Its molecular formula is , and it has a molecular weight of approximately 319.18 g/mol. The compound exhibits a variety of chemical reactions, including substitution, oxidation, and reduction, which are crucial for its applications in organic synthesis and medicinal chemistry .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors in biological systems, leading to therapeutic effects. For instance, it has been explored for its potential as an inhibitor of certain metabolic pathways .
- Catalytic Properties : It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations .
- Cellular Effects : Preliminary studies suggest that the compound may influence cellular processes such as calcium signaling and cell viability, indicating potential roles in treating conditions like cancer or inflammation .
In Vitro Studies
Recent research indicates that this compound exhibits significant biological activity in vitro. For example:
- Calcium Signaling : In studies assessing store-operated calcium entry (SOCE), compounds similar to this compound demonstrated inhibitory effects on SOCE with IC50 values around 4.3 μM in HEK cells . This suggests potential applications in conditions where calcium signaling is dysregulated.
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with metabotropic glutamate receptors (mGluR5) has been noted, which could have implications for treating anxiety and depression .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis has shown that modifications to the bromophenyl group can significantly affect the biological activity of the compound. For instance, variations in substituents on the aromatic rings have led to changes in potency against various biological targets .
Data Summary Table
Q & A
Basic: What synthetic routes are commonly employed to prepare Methyl 4-((4-bromophenyl)ethynyl)benzoate, and how is the product validated?
Answer:
The synthesis typically involves Sonogashira coupling between 4-bromophenylacetylene and methyl 4-iodobenzoate under palladium catalysis. Key steps include:
- Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a triethylamine base .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track alkyne-aryl coupling progress.
- Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients.
- Validation :
- NMR : Confirm the ethynyl linkage via H NMR (absence of terminal alkyne protons at ~2.5 ppm) and C NMR (carbon signals at ~90-100 ppm for sp-hybridized carbons).
- X-ray crystallography : Resolve molecular geometry (e.g., bond angles and torsion) if single crystals are obtained .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) matching the theoretical mass.
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- FT-IR : Identify ester carbonyl (C=O stretch at ~1720 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .
- UV-Vis : Assess π-conjugation effects (absorption bands ~250-300 nm due to aryl-ethynyl transitions).
- Single-crystal X-ray diffraction :
Advanced: How can researchers resolve discrepancies in crystallographic data, such as unexpected bond lengths or angles?
Answer:
- Disorder modeling : For flexible ethynyl or bromophenyl groups, split occupancy refinement in SHELXL to account for positional disorder .
- Thermal motion analysis : Anisotropic displacement parameters (ADPs) help identify static vs. dynamic disorder. High ADPs may require constraints.
- Comparative analysis : Cross-reference with analogous structures (e.g., methyl 4-(phenylethynyl)benzoate) to validate geometric trends .
- Computational validation : Density functional theory (DFT) optimizations (e.g., B3LYP/6-31G*) to compare experimental vs. theoretical bond lengths .
Advanced: What strategies optimize reaction yields in Sonogashira couplings for sterically hindered derivatives?
Answer:
- Catalyst tuning : Replace Pd(PPh₃)₂Cl₂ with Pd(OAc)₂ and bulky ligands (e.g., XPhos) to reduce dehalogenation side reactions .
- Solvent effects : Use polar aprotic solvents (DMF or THF) to stabilize intermediates.
- Microwave-assisted synthesis : Shorten reaction time (30-60 min vs. 12-24 hrs) to minimize alkyne homocoupling .
- In situ monitoring : ReactIR to detect transient intermediates and adjust conditions dynamically.
Advanced: How do electronic effects of the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Electron-withdrawing effects : The 4-bromo group decreases electron density at the aryl ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings .
- Steric vs. electronic balance : Bromine’s size may hinder rotation of the ethynyl group, affecting conjugation (validated by DFT-calculated HOMO-LUMO gaps) .
- Competing pathways : Bromine can participate in unintended Ullmann or Buchwald-Hartwig couplings; control via ligand selection (e.g., avoid strong bases like DBU) .
Advanced: How can computational methods predict the compound’s photophysical properties for optoelectronic applications?
Answer:
- TD-DFT calculations : Simulate UV-Vis spectra (e.g., CAM-B3LYP functional) to correlate aryl-ethynyl conjugation with absorption maxima .
- Charge-transfer analysis : Electron density difference maps identify intramolecular charge transfer between bromophenyl and benzoate groups.
- Solid-state packing : Crystal structure-based Hirshfeld surface analysis predicts intermolecular interactions (e.g., C–H···O, π-π stacking) affecting luminescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
